molecular formula C19H20N4O4S B2967815 4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946201-59-8

4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2967815
CAS No.: 946201-59-8
M. Wt: 400.45
InChI Key: VJHWAXQWHPAXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the aryl sulfonamide class, characterized by a benzenesulfonamide core linked to a pyrimidine moiety. Its structure features:

  • 4-Methoxybenzenesulfonamide group: Enhances solubility and modulates electronic properties .

Sulfonamides are renowned for their pharmacological versatility, including enzyme inhibition (e.g., carbonic anhydrase) and receptor modulation (e.g., FFAR4) .

Properties

IUPAC Name

4-methoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-13-20-18(12-19(21-13)27-3)22-14-4-6-15(7-5-14)23-28(24,25)17-10-8-16(26-2)9-11-17/h4-12,23H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHWAXQWHPAXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by:

  • A methoxy group at the 4-position of the benzene ring.
  • A pyrimidine ring substituted with a methoxy and methyl group.
  • An amine linkage connecting the pyrimidine to a phenyl group.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways. Notably, benzenesulfonamides have been shown to interact with carbonic anhydrase, which plays a crucial role in various physiological processes including acid-base balance and fluid secretion in tissues.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit potent inhibitory effects against lipoxygenases (LOX), particularly platelet-type 12-lipoxygenase (12-LOX). This enzyme is implicated in inflammatory processes and cancer progression. The compound has demonstrated nanomolar potency against 12-LOX, suggesting significant therapeutic potential .

Compound Target IC50 (nM) Selectivity
This compound12-LOX<10High over COX
Similar sulfonamide derivativesVarious LOXVariesModerate

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives containing similar structural motifs exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups, such as methoxy substituents, enhances the antimicrobial efficacy .

Case Studies and Research Findings

  • Inhibition of Platelet Aggregation : A study demonstrated that compounds with similar structures inhibited PAR-4 induced aggregation in human platelets, suggesting potential applications in managing thrombotic disorders .
  • Antimicrobial Efficacy : In vitro studies indicated that derivatives of this compound displayed moderate to high activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 5 to 20 µM for effective strains .
  • Selectivity and Bioavailability : The selectivity profile of this compound indicates a favorable pharmacokinetic profile, with studies showing high absorption rates and compliance with Lipinski's rule of five, which predicts good oral bioavailability .

Comparison with Similar Compounds

Substituent Modifications on the Benzenesulfonamide Core

Compound Name Substituents Key Differences Biological Implications References
Target Compound 4-Methoxy Balanced lipophilicity and hydrogen-bonding capacity Optimizes solubility and target engagement
2-Chloro-N-(4-((6-Methoxy-2-Methylpyrimidin-4-yl)Amino)Phenyl)Benzenesulfonamide 2-Chloro Increased electron-withdrawing effect May enhance metabolic stability but reduce solubility
4-Trifluoromethyl Analog (from naphthalene-based Nrf2 activators) 4-CF₃ Strong electron-withdrawing effect Improves membrane permeability but may reduce target affinity

Key Insight : Methoxy groups improve solubility, while halogens (Cl, F) or CF₃ enhance stability at the cost of polarity .

Pyrimidine Ring Modifications

Compound Name Pyrimidine Substituents Structural Impact Pharmacological Relevance References
Target Compound 6-Methoxy, 2-Methyl Steric hindrance from methyl; methoxy enhances π-stacking Favors selective binding to kinases or GPCRs
N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-4-Methoxybenzene-1-Sulfonamide 4-Diethylamino, 6-Methyl Bulky diethylamino group May disrupt planar binding but improve allosteric modulation
2,4-Difluoro-N-(4-((2-Methyl-6-(p-Tolylamino)Pyrimidin-4-yl)Amino)Phenyl)Benzenesulfonamide 2-Methyl, 6-(p-Tolylamino) Tolyl group increases hydrophobicity Potential for enhanced BBB penetration but higher plasma protein binding

Key Insight: Methyl and methoxy groups optimize steric and electronic compatibility with target proteins, whereas bulkier groups (e.g., diethylamino) may shift binding modes .

Pharmacological Activity

  • Anti-Atherosclerotic Potential: The target compound’s methoxy groups align with FFAR4 agonists like 4-Methoxy-N-Mesitylbenzenesulfonamide, which reduce intercellular adhesion molecule-1 (ICAM-1) expression .
  • Enzyme Inhibition : Analogous sulfonamides (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) inhibit carbonic anhydrase, suggesting shared mechanisms .

Contrast : Compounds with fluorine (e.g., 2,4-Difluoro analog) show higher metabolic stability but lower aqueous solubility, impacting bioavailability .

Physicochemical and Crystallographic Properties

Property Target Compound 4-Methoxy-N-Mesitylbenzenesulfonamide 2-Chloro Analog
Molecular Weight 441.5 g/mol 320.4 g/mol 425.9 g/mol
LogP ~2.8 (estimated) 3.1 3.5
Crystal Packing Planar sulfonamide-pyrimidine alignment Non-planar due to mesityl group Chlorine disrupts π-stacking

Note: Methoxy groups promote planar crystal structures, enhancing crystallinity for X-ray studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.